molecular formula C16H14BrNO3 B495554 3-(Propionylamino)phenyl 2-bromobenzoate

3-(Propionylamino)phenyl 2-bromobenzoate

Cat. No.: B495554
M. Wt: 348.19g/mol
InChI Key: SXIRJPOQCPNWIQ-UHFFFAOYSA-N
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Description

3-(Propionylamino)phenyl 2-bromobenzoate is a synthetic organic compound characterized by a 2-bromobenzoate ester backbone and a propionylamino substituent on the phenyl ring. Its synthesis involves reacting 3-amino-4-methoxybenzoic acid with propionyl chloride in dichloromethane using triethylamine (TEA) as a base, followed by condensation with substituted aryl amines to yield the final product . This method achieves overall yields of 40–60%, indicating a moderately efficient synthetic route . The compound’s structure combines a brominated aromatic ester with a propionylamino group, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19g/mol

IUPAC Name

[3-(propanoylamino)phenyl] 2-bromobenzoate

InChI

InChI=1S/C16H14BrNO3/c1-2-15(19)18-11-6-5-7-12(10-11)21-16(20)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,19)

InChI Key

SXIRJPOQCPNWIQ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2Br

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Compounds synthesized alongside 3-(Propionylamino)phenyl 2-bromobenzoate in include derivatives with propionyloxy or acetoxy groups instead of the propionylamino substituent. These analogs share the same 2-bromobenzoate core but differ in their functional groups:

Compound Type Substituent Synthesis Yield (%) Key Reactants Biological Activity Screening
3-(Propionylamino)phenyl Propionylamino 40–60 Propionyl chloride, TEA Anti-EV71 (not quantified)
Propionyloxy/Acetoxy analogs Propionyloxy/Acetyloxy Not specified Acetyl chloride/propionyl chloride Anti-EV71 (not quantified)

The propionylamino group introduces a secondary amide linkage, which may enhance hydrogen-bonding capacity compared to the ester-based propionyloxy or acetoxy groups. This structural distinction could affect solubility, stability, or target binding in biological systems .

Ketoprofen-Based Ester Derivatives

describes 2-(3-Benzoylphenyl)propionic acid 3-[2-(3-benzoylphenyl)propionyloxy]-propyl-ureido-propionylamino ester, a ketoprofen derivative with a ureido-propionylamino side chain. Key comparisons include:

  • Synthesis: Both compounds use TEA as a base, but the ketoprofen derivative requires heating at 125°C, contrasting with the milder conditions (room temperature/reflux) for this compound .

Polymorphic Forms of Related Compounds

highlights polymorphic forms of (R)-2-[2-amino-3-(indol-3-yl)propionylamino]-2-methylpropionic acid, a compound with a propionylamino group but unrelated to bromobenzoates.

Research Findings and Implications

  • Biological Activity : While anti-EV71 activity is cited for related compounds, the absence of specific IC₅₀ or EC₅₀ values for the target compound precludes definitive conclusions .
  • Structural Influence: The propionylamino group may confer distinct interactions in biological systems compared to ester-linked substituents, warranting further comparative studies on receptor binding or metabolic stability.

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